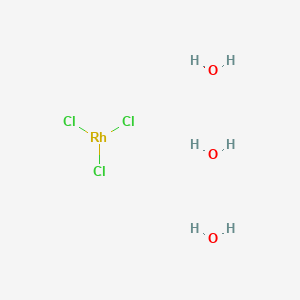

Rhodium(III) chloride trihydrate

説明

特性

IUPAC Name |

trichlororhodium;trihydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3ClH.3H2O.Rh/h3*1H;3*1H2;/q;;;;;;+3/p-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYLYVJBCMQFRCB-UHFFFAOYSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.O.O.Cl[Rh](Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Cl3H6O3Rh | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Red deliquescent solid; [ICSC] Dark red odorless crystals; Soluble in water; [BASF MSDS] | |

| Record name | Rhodium chloride trihydrate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21656 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

13876-89-6 | |

| Record name | Triaquatrichlororhodium | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13876-89-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Foundational & Exploratory

A Technical Guide to Rhodium(III) Chloride Trihydrate: Properties and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rhodium(III) chloride trihydrate (RhCl₃·3H₂O) is a primary starting material for the synthesis of a vast array of rhodium compounds, particularly those utilized in homogeneous catalysis. This inorganic compound, typically a dark red-brown crystalline solid, is notable for its solubility in water and various organic solvents, a property that distinguishes it from its anhydrous counterpart and is crucial for its utility in solution-phase reactions.[1][2][3] This guide provides a comprehensive overview of the physical and chemical properties of this compound, with a focus on quantitative data, experimental methodologies, and its role in key catalytic processes.

Physical Properties

The physical characteristics of this compound are summarized in the table below. It is important to note that the exact composition can be variable, often represented as RhCl₃·xH₂O, where 'x' can range from 0 to 3.[1][4] The commercially available trihydrate is a deliquescent solid, meaning it readily absorbs moisture from the atmosphere.[2][3]

| Property | Value | Source(s) |

| Molecular Formula | RhCl₃·3H₂O | [5] |

| Molecular Weight | 263.31 g/mol | [3][5] |

| Appearance | Dark red or red-brown crystalline powder/solid | [1][2][3] |

| Melting Point | Approximately 100 °C (with decomposition) | [2][6][7][8][9] |

| Solubility | ||

| Very soluble in water | [2][3] | |

| Soluble in alcohol, hydrochloric acid, and acetone | [2][6] | |

| Soluble in alkali hydroxide and cyanide solutions | [2] | |

| Insoluble in ether | [2][3] | |

| Crystal Structure | The crystal structure of the trihydrate has not been elucidated crystallographically. The anhydrous form adopts a monoclinic crystal structure similar to YCl₃ and AlCl₃. | [1] |

Chemical Properties and Reactivity

This compound is a versatile precursor for the synthesis of a wide range of organorhodium compounds and catalysts. Its reactivity is centered around the rhodium(III) ion and the lability of its coordinated water and chloride ligands.

A key aspect of its chemistry is its role in homogeneous catalysis. It is a precursor for catalysts used in industrial processes such as the production of acetic acid and hydroformylation.[3][4]

Ligand Substitution Reactions: The coordinated water molecules in RhCl₃·3H₂O can be readily displaced by a variety of ligands. For instance, it reacts with tertiary phosphines, thioethers, and nitrogen-containing ligands to form stable complexes.[1]

Reduction to Rhodium(I): In the presence of reducing agents, such as alcohols or phosphines, this compound can be reduced to rhodium(I) species.[1] These Rh(I) complexes are often the active catalysts in many organic transformations.

Catalytic Activity: this compound is a precursor to highly active catalysts for a variety of organic reactions, including:

-

Hydrogenation: Conversion of alkenes to alkanes.

-

Hydroformylation: The addition of a formyl group and a hydrogen atom across a carbon-carbon double bond.

-

Isomerization of Alkenes: Rearrangement of the carbon-carbon double bond within a molecule.[8]

-

Carbonyl Synthesis: Reactions involving carbon monoxide.

Experimental Protocols

Detailed experimental protocols for the determination of all physical and chemical properties of a specific batch of this compound would require access to the original research and quality control documents. However, general methodologies for key characterization techniques are described below.

Determination of Melting Point

Methodology: The melting point of this compound, which is accompanied by decomposition, can be determined using a standard melting point apparatus.

-

A small, dry sample of the crystalline powder is packed into a capillary tube.

-

The capillary tube is placed in the heating block of the melting point apparatus.

-

The sample is heated at a slow, controlled rate.

-

The temperature at which the solid begins to melt and the temperature at which it completely liquefies (or decomposes) are recorded as the melting range.

Given that the compound decomposes, the observed "melting point" is more accurately a decomposition temperature, characterized by changes in color and the evolution of gas.

Determination of Solubility

Methodology: The solubility of this compound in various solvents can be determined qualitatively and quantitatively.

Qualitative Determination:

-

Add a small amount of the rhodium salt to a test tube containing the solvent of interest (e.g., water, ethanol).

-

Agitate the mixture and observe if the solid dissolves to form a clear or colored solution.

Quantitative Determination (Gravimetric Method):

-

Prepare a saturated solution of this compound in the desired solvent at a specific temperature by adding an excess of the solid to the solvent and stirring until equilibrium is reached.

-

Carefully decant or filter a known volume of the saturated solution to remove any undissolved solid.

-

Evaporate the solvent from the known volume of the solution.

-

Weigh the remaining solid residue.

-

Calculate the solubility in terms of grams of solute per 100 grams of solvent.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹⁰³Rh NMR spectroscopy has been used to characterize aqueous solutions of "rhodium trichloride hydrate".[1] These studies have shown the presence of various aquo and chloro-aquo complexes in equilibrium, including [Rh(H₂O)₆]³⁺, [RhCl(H₂O)₅]²⁺, and isomers of [RhCl₂(H₂O)₄]⁺ and [RhCl₃(H₂O)₃].[1]

Infrared (IR) Spectroscopy: FT-IR spectroscopy can be used to identify the presence of water of hydration and to characterize the bonding between the rhodium center and its ligands. The spectrum would show characteristic O-H stretching and bending vibrations from the water molecules.

Catalytic Pathways

This compound is a precursor to active catalysts for numerous organic reactions. The following diagrams illustrate simplified conceptual workflows and a catalytic cycle.

The following diagram illustrates a simplified catalytic cycle for hydroformylation, a process for which rhodium complexes derived from this compound are highly effective catalysts. The active catalyst is typically a rhodium(I) species.

Conclusion

This compound is a cornerstone compound in rhodium chemistry, offering a convenient and reactive source of rhodium for a multitude of applications, most notably in the field of homogeneous catalysis. Its physical properties, particularly its solubility, facilitate its use in a wide range of reaction conditions. Understanding its chemical reactivity, including its propensity for ligand substitution and reduction, is key to harnessing its full potential in the development of novel catalysts and synthetic methodologies. While the precise solid-state structure of the trihydrate remains to be elucidated, its solution chemistry and catalytic activity are well-documented, solidifying its importance in both academic research and industrial processes.

References

- 1. Rhodium(III) chloride - Wikipedia [en.wikipedia.org]

- 2. Activity of rhodium-catalyzed hydroformylation: added insight and predictions from theory - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Rhodium-Catalyzed Olefin Isomerization/Allyl Claisen Rearrangement/Intramolecular Hydroacylation Cascade [organic-chemistry.org]

- 4. spectrabase.com [spectrabase.com]

- 5. Rhodium(III) chloride [dlab.epfl.ch]

- 6. researchgate.net [researchgate.net]

- 7. Rhodium(III) Chloride CAS#: 10049-07-7 [m.chemicalbook.com]

- 8. Mechanisms of catalytic hydrogenation of olefins using rhodium chloride complexes in non-aqueous solvents - Discussions of the Faraday Society (RSC Publishing) [pubs.rsc.org]

- 9. Rhodium (III) chloride trihydrate | Cl3H6O3Rh | CID 159681 - PubChem [pubchem.ncbi.nlm.nih.gov]

Unraveling the Elusive Structure of Rhodium(III) Chloride Trihydrate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rhodium(III) chloride trihydrate (RhCl₃·3H₂O) is a pivotal starting material in the synthesis of a vast array of rhodium-based catalysts and therapeutic agents. Despite its widespread use, a definitive understanding of its solid-state structure remains surprisingly elusive. This technical guide provides a comprehensive overview of the current knowledge regarding the molecular and crystal structure of rhodium(III) chloride, addressing both the hydrated and anhydrous forms. It highlights the challenges in the crystallographic analysis of the trihydrate and presents a detailed account of the well-characterized anhydrous RhCl₃ crystal lattice as a crucial reference. This document is intended to serve as a foundational resource, providing essential structural data, experimental protocols, and a clear delineation between established and unconfirmed structural details.

The Conundrum of this compound's Crystal Structure

A thorough review of crystallographic databases and scientific literature reveals a critical fact: the precise crystal structure of this compound has not been determined experimentally.[1][2] The compound is commercially available and widely cited with the formula RhCl₃(H₂O)₃, yet this representation pertains to its stoichiometry rather than a confirmed crystal lattice. The primary challenges in its crystallographic analysis are its highly hygroscopic nature and the variable number of water molecules that can be incorporated into the solid, making the growth of a stable, single crystal suitable for X-ray diffraction exceedingly difficult.

Molecular Structure and Aqueous Speciation

While the solid-state packing is unconfirmed, the local coordination environment of the rhodium ion in the trihydrate is understood to be an octahedral complex, [RhCl₃(H₂O)₃]. In aqueous solutions, "this compound" dissolves to form a complex equilibrium of various aquo-chloro species.[2][3] 103Rh NMR spectroscopy has identified the presence of species such as [Rh(H₂O)₆]³⁺, [RhCl(H₂O)₅]²⁺, cis- and trans-[RhCl₂(H₂O)₄]⁺, and isomers of [RhCl₃(H₂O)₃]. The relative concentrations of these complexes are dependent on factors like chloride concentration and the age of the solution.[2][4]

Caption: Octahedral coordination of the [RhCl₃(H₂O)₃] complex.

The Crystal Lattice of Anhydrous Rhodium(III) Chloride

In contrast to its hydrated counterpart, the crystal structure of anhydrous rhodium(III) chloride (RhCl₃) is well-characterized. It serves as the definitive structural model for a rhodium trichloride lattice. According to X-ray crystallographic studies, anhydrous RhCl₃ adopts the same motif as YCl₃ and AlCl₃.[2] The rhodium centers are octahedrally coordinated, and the chloride ions act as bridging ligands, creating a polymeric layered structure.[2][5]

Crystallographic Data for Anhydrous RhCl₃

The following table summarizes the key crystallographic data for anhydrous rhodium(III) chloride.

| Parameter | Value | Reference |

| Crystal System | Monoclinic | [5][6] |

| Space Group | C2/m (No. 12) | [5][6] |

| Unit Cell Dimensions | ||

| a | 6.091 Å | [5] |

| b | 10.3 Å | [6] |

| c | 6.521 Å | [5] |

| β | 109.2° | [6] |

| Bonding Information | ||

| Rh-Cl Bond Length | 2.37 Å | [5] |

| Coordination Geometry | Octahedral | [2] |

Experimental Protocols: X-ray Crystallography

The determination of a crystal structure relies on single-crystal X-ray diffraction.[7][8] The following provides a generalized methodology for the structural analysis of a crystalline inorganic salt, which would be applicable to this compound if suitable crystals could be obtained.

Crystal Growth

The primary obstacle for RhCl₃·3H₂O is obtaining a single crystal of sufficient quality. For hygroscopic and hydrated salts, this is a non-trivial step.[9]

-

Supersaturated Solution Preparation: A saturated solution of the compound is prepared in a suitable solvent (e.g., a water/ethanol mixture) at an elevated temperature.

-

Controlled Environment: Due to the hygroscopic nature of the salt, crystallization must be performed in a controlled environment, such as a desiccator containing a drying agent or under a gentle stream of inert gas, to prevent the absorption of atmospheric moisture.[10]

-

Slow Evaporation/Cooling: The solution is allowed to cool or the solvent to evaporate very slowly. Rapid changes in temperature or concentration can lead to the formation of powders or poorly ordered crystals.

-

Seeding: If small seed crystals are available, they can be introduced into the supersaturated solution to promote the growth of larger, well-defined crystals.

Data Collection and Structure Solution

Caption: A simplified workflow for single-crystal X-ray diffraction.

-

Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head. For air-sensitive or hygroscopic samples, this is often done under a layer of inert oil.

-

Diffraction Experiment: The mounted crystal is placed in an X-ray diffractometer and cooled to a low temperature (typically 100 K) to minimize thermal vibrations. It is then irradiated with a monochromatic X-ray beam.

-

Data Collection: As the crystal is rotated, a series of diffraction patterns are collected by a detector.

-

Data Processing: The intensities and positions of the diffracted spots are integrated and scaled to produce a reflection file.

-

Structure Solution: Computational methods (e.g., direct methods or Patterson functions) are used to solve the "phase problem" and generate an initial electron density map.

-

Structure Refinement: An atomic model is built into the electron density map and refined against the experimental data to optimize atomic positions, bond lengths, and angles.

-

Validation: The final structural model is validated for geometric and crystallographic quality before being deposited in a public database like the Cambridge Structural Database (CSD) or the Inorganic Crystal Structure Database (ICSD).[7]

Conclusion

While this compound remains a compound of significant interest, its definitive crystal structure is yet to be determined, primarily due to challenges related to its hygroscopicity. The molecular structure is understood to be an octahedral [RhCl₃(H₂O)₃] complex, which exists in equilibrium with other aquo-chloro species in solution. For definitive crystallographic data, researchers must refer to the anhydrous form, RhCl₃, which features a monoclinic C2/m space group with octahedrally coordinated rhodium ions in a polymeric lattice. Future advances in crystal growth techniques for challenging materials may one day allow for the full structural elucidation of the trihydrate, providing deeper insights into its solid-state properties.

References

- 1. Rhodium(III)_chloride [chemeurope.com]

- 2. Rhodium(III) chloride - Wikipedia [en.wikipedia.org]

- 3. Rhodium(III) chloride [dlab.epfl.ch]

- 4. Rh(III) Aqueous Speciation with Chloride as a Driver for Its Extraction by Phosphonium Based Ionic Liquids - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mp-27770: RhCl3 (monoclinic, C2/m, 12) [legacy.materialsproject.org]

- 6. Rhodium(III) Chloride | 10049-07-7 [chemicalbook.com]

- 7. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

CAS number and molecular formula for Rhodium(III) chloride trihydrate.

Rhodium(III) chloride trihydrate is a primary starting material for the synthesis of a wide array of rhodium-based catalysts and coordination complexes. As a water-soluble crystalline solid, it serves as a crucial precursor in academic research and industrial processes, particularly in the fields of organic synthesis, catalysis, and drug development. This guide provides an in-depth overview of its chemical and physical properties, detailed experimental protocols for its use, and a summary of its key applications.

Chemical and Physical Data

This compound is a dark red-brown, deliquescent crystalline powder.[1] The degree of hydration can vary, which is reflected in the different CAS numbers assigned to the hydrated forms.

Table 1: Chemical Identifiers

| Identifier | Value |

| Chemical Name | This compound |

| Molecular Formula | RhCl₃·3H₂O[2] |

| Molecular Weight | 263.31 g/mol [2][3] |

| CAS Number | 13569-65-8 (specifically for the trihydrate)[4][5] |

| 20765-98-4 (for the hydrate, RhCl₃·xH₂O)[6][7][8] | |

| IUPAC Name | trichlororhodium; trihydrate[5] |

| InChI | InChI=1S/3ClH.3H2O.Rh/h31H;31H2;/q;;;;;;+3/p-3[2] |

| InChIKey | TYLYVJBCMQFRCB-UHFFFAOYSA-K[2][5] |

| SMILES | O.O.O.[Cl-].[Cl-].[Cl-].[Rh+3][2] |

Table 2: Physical Properties

| Property | Value |

| Appearance | Red-brown to dark brown crystalline powder[8][9] |

| Melting Point | 100 °C (decomposes)[1][6][10] |

| Solubility | Soluble in water, alcohol, hydrochloric acid, and alkali solutions.[1][8] Insoluble in ether.[1] |

| Density | ~1 g/cm³ (for trihydrate)[10] |

| Stability | Hygroscopic; loses crystal water upon strong heating.[1][8] |

Table 3: Spectral Information

| Technique | Description |

| 103Rh NMR Spectroscopy | A valuable tool for characterizing rhodium(III) complexes in solution. Aqueous solutions of rhodium(III) chloride hydrate show several species, with proportions that change over time and with chloride concentration.[4][11] |

| Infrared (IR) Spectroscopy | ATR-IR spectra are available for Rhodium(III) chloride hydrate (CAS 20765-98-4) for compound identification and characterization.[12] |

| Raman Spectroscopy | FT-Raman spectral data has been recorded for this compound.[2] |

Experimental Protocols

This compound is most famously used as a precursor for the synthesis of Wilkinson's catalyst, chlorotris(triphenylphosphine)rhodium(I), a pivotal homogeneous catalyst for the hydrogenation of alkenes.

Protocol 1: Synthesis of Wilkinson's Catalyst ([RhCl(PPh₃)₃])

This procedure details the preparation of Wilkinson's catalyst from this compound in refluxing ethanol, where triphenylphosphine acts as both a ligand and a reducing agent.[13]

Materials:

-

This compound (RhCl₃·3H₂O)

-

Triphenylphosphine (PPh₃)

-

Absolute ethanol

-

Diethyl ether

-

25 mL round-bottom flask

-

Reflux condenser

-

Magnetic stir bar and stir plate

-

Heating mantle

-

Hirsch funnel and suction filtration apparatus

Procedure:

-

Place 20 mL of absolute ethanol into a 25-mL round-bottom flask containing a magnetic stir bar.

-

Attach a reflux condenser and heat the ethanol to just below its boiling point using a heating mantle.

-

Momentarily remove the condenser and add approximately 600 mg (a large excess) of triphenylphosphine to the hot ethanol. Stir until it is completely dissolved.[14]

-

Once dissolved, again remove the condenser and add 100 mg of this compound to the solution.[14]

-

Heat the mixture to a gentle reflux. The solution will initially turn a deep red-brown.

-

Continue refluxing for approximately 20-30 minutes. During this time, the solution will slowly form yellow crystals, which then convert into shiny burgundy-red crystals of the final product.[14]

-

While the solution is still hot, collect the product crystals by suction filtration using a Hirsch funnel.[14]

-

Wash the collected crystals with three 1 mL portions of hot ethanol, followed by three 1 mL portions of diethyl ether.[9][14]

-

Dry the crystals on the filter by maintaining continuous suction.

Protocol 2: Preparation of Rhodium(III) Chloride Hydrate

This protocol outlines a method for preparing rhodium trichloride hydrate from a chlororhodate solution, as described in patent literature.[15]

Materials:

-

Chlororhodate solution (e.g., from rhodium recovery processes)

-

Reducing agent

-

Chlorine gas

-

Hydrochloric acid

-

Rotary evaporator

-

Reaction vessel suitable for chlorination

Procedure:

-

Reduction to Rhodium Powder: React a chlororhodate solution with a suitable reducing agent to precipitate rhodium metal as a fine powder.

-

Chlorination: React the obtained rhodium powder with chlorine gas at a temperature of 300-600 °C for 1-5 hours to yield a mixture containing anhydrous rhodium trichloride.[15]

-

Acid Digestion: React the rhodium-containing mixture with hydrochloric acid (e.g., 15-20% mass concentration) at 50-70 °C for 1.5-2 hours. Filter the resulting solution to obtain a chlororhodic acid solution.[15]

-

Evaporation and Crystallization: Perform rotary evaporation on the chlororhodic acid solution at approximately 60 °C to remove excess acid and water, leading to the crystallization of rhodium trichloride hydrate.[15]

Mandatory Visualization

The following diagrams illustrate key experimental and logical workflows related to this compound.

References

- 1. Rhodium(III) Chloride | 10049-07-7 [chemicalbook.com]

- 2. Rhodium (III) chloride trihydrate | Cl3H6O3Rh | CID 159681 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemscene.com [chemscene.com]

- 4. Rhodium(III) chloride - Wikipedia [en.wikipedia.org]

- 5. This compound | 13569-65-8 [sigmaaldrich.com]

- 6. ≥99.9% trace metals basis, crystalline | Sigma-Aldrich [sigmaaldrich.com]

- 7. CAS 20765-98-4: Rhodium trichloride hydrate | CymitQuimica [cymitquimica.com]

- 8. Rhodium(III) chloride hydrate | 20765-98-4 [chemicalbook.com]

- 9. odinity.com [odinity.com]

- 10. Rhodium (III) chloride trihydrate CAS#: 13569-65-8 [m.chemicalbook.com]

- 11. Speciation of Chlorido Complexes of Rhodium(III) in Ethylene Glycol - PMC [pmc.ncbi.nlm.nih.gov]

- 12. spectrabase.com [spectrabase.com]

- 13. Wilkinson's catalyst - Wikipedia [en.wikipedia.org]

- 14. docsity.com [docsity.com]

- 15. CN114105230A - Preparation method of rhodium trichloride hydrate - Google Patents [patents.google.com]

Solubility of Rhodium(III) chloride trihydrate in water and organic solvents.

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rhodium(III) chloride trihydrate (RhCl₃·3H₂O), a key precursor in the synthesis of rhodium-based catalysts and pharmaceuticals, is a dark red, deliquescent crystalline solid.[1] Its solubility in various solvents is a critical parameter for its application in homogeneous catalysis, synthesis of organometallic complexes, and formulation of rhodium-containing drugs. This technical guide provides a comprehensive overview of the solubility of this compound in water and a range of common organic solvents. While precise quantitative solubility data is not widely published in standard chemical literature, this guide consolidates available qualitative information and presents detailed experimental protocols for its determination.

Qualitative and Quantitative Solubility Data

This compound is generally characterized as being highly soluble in polar protic solvents like water and alcohols, and insoluble in nonpolar solvents such as ether.[1] In aqueous solutions, it forms various aquo complexes, including [Rh(H₂O)₆]³⁺, [RhCl(H₂O)₅]²⁺, cis- and trans-[RhCl₂(H₂O)₄]⁺, and isomers of [RhCl₃(H₂O)₃], with the relative concentrations of these species depending on the chloride concentration and the age of the solution.[2] The color of the solution can range from yellow to a raspberry-red, reflecting the different rhodium species present.[2]

| Solvent | Formula | Type | Solubility | Reference |

| Water | H₂O | Polar Protic | Very Soluble | [1][3] |

| Methanol | CH₃OH | Polar Protic | Soluble | [1][4] |

| Ethanol | C₂H₅OH | Polar Protic | Soluble | [1][5] |

| Acetone | C₃H₆O | Polar Aprotic | Soluble | [6] |

| Ether | (C₂H₅)₂O | Nonpolar | Insoluble | [1][7] |

| Hydrochloric Acid | HCl | Aqueous Acid | Soluble | [1][6] |

| Alkali Solutions (e.g., NaOH) | - | Aqueous Base | Soluble | [4][6] |

| Cyanide Solutions (e.g., KCN) | - | Aqueous Salt | Soluble | [4] |

Experimental Protocols for Solubility Determination

The absence of readily available quantitative solubility data necessitates the use of experimental methods for its determination. The following protocols describe two common and effective methods for quantifying the solubility of this compound.

Experimental Workflow for Solubility Determination

The general workflow for determining the solubility of this compound is outlined in the diagram below.

Caption: A generalized workflow for the experimental determination of solubility.

Gravimetric Method

This method involves preparing a saturated solution, separating the dissolved solute, and determining its mass by evaporating the solvent.

Methodology:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the solvent in a sealed container.

-

Agitate the mixture at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. A constant temperature water bath is recommended.

-

-

Phase Separation:

-

Allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the clear supernatant using a pre-weighed, calibrated pipette to avoid transferring any solid particles.

-

-

Mass Determination:

-

Transfer the aliquot of the saturated solution to a pre-weighed, dry evaporating dish.

-

Gently heat the evaporating dish to evaporate the solvent completely. For organic solvents, this should be done in a fume hood with appropriate safety precautions. For aqueous solutions, a steam bath or a drying oven set at a temperature below the decomposition temperature of the hydrate (around 100 °C) is suitable.[1]

-

Once the solvent is fully evaporated, cool the evaporating dish in a desiccator to prevent moisture absorption.

-

Weigh the evaporating dish with the solid residue.

-

-

Calculation:

-

The mass of the dissolved this compound is the difference between the final mass of the evaporating dish with the residue and the initial mass of the empty evaporating dish.

-

Calculate the solubility in grams per 100 mL of solvent.

-

UV-Visible Spectrophotometry Method

This method is suitable due to the colored nature of this compound solutions. It involves creating a calibration curve to determine the concentration of a saturated solution.

Methodology:

-

Preparation of Standard Solutions and Calibration Curve:

-

Prepare a series of standard solutions of known concentrations of this compound in the solvent of interest.

-

Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) using a UV-Visible spectrophotometer.

-

Plot a calibration curve of absorbance versus concentration. The relationship should be linear and follow the Beer-Lambert law.

-

-

Preparation of Saturated Solution:

-

Prepare a saturated solution as described in the gravimetric method (Step 1).

-

-

Sample Preparation and Analysis:

-

After equilibration, filter the saturated solution to remove any undissolved solid.

-

Carefully dilute a known volume of the clear filtrate with the solvent to a concentration that falls within the linear range of the calibration curve.

-

Measure the absorbance of the diluted solution at λmax.

-

-

Calculation:

-

Use the calibration curve to determine the concentration of the diluted solution.

-

Calculate the concentration of the original saturated solution by accounting for the dilution factor.

-

Express the solubility in mol/L or g/L.

-

Logical Relationship for Solubility Assessment

The decision-making process for assessing the solubility of this compound can be visualized as follows:

Caption: Decision-making flowchart for assessing the solubility of RhCl₃·3H₂O.

Conclusion

This compound exhibits high solubility in polar solvents, a characteristic that is fundamental to its widespread use in catalysis and chemical synthesis. While specific quantitative solubility data remains elusive in common chemical literature, the experimental protocols detailed in this guide provide robust methodologies for its determination. For researchers and professionals in drug development, understanding and quantifying the solubility of this compound is a critical step in designing and optimizing synthetic routes, formulating reaction mixtures, and developing novel therapeutic agents. The provided workflows and logical diagrams offer a structured approach to assessing the solubility of this important rhodium salt.

References

- 1. Rhodium(III) Chloride | 10049-07-7 [chemicalbook.com]

- 2. Rhodium(III) chloride - Wikipedia [en.wikipedia.org]

- 3. Experienced supplier of 20765-98-4,RhCl3.3(H2O),Rhodium (III) chloride trihydrate [riyngroup.com]

- 4. Rhodium(III) Chloride CAS#: 10049-07-7 [m.chemicalbook.com]

- 5. Rhodium(III)_chloride [chemeurope.com]

- 6. chembk.com [chembk.com]

- 7. Rhodium(III) chloride hydrate | 20765-98-4 [chemicalbook.com]

Rhodium(III) Chloride Trihydrate: A Technical Guide to Safe Handling and Emergency Procedures

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the safety precautions and handling guidelines for Rhodium(III) chloride trihydrate (RhCl₃·3H₂O). Adherence to these protocols is critical to ensure the safety of laboratory personnel and the integrity of experimental work.

Hazard Identification and Classification

This compound is a hazardous substance that requires careful handling. It is classified as harmful if swallowed and can cause severe eye damage.[1][2][3] It is also irritating to the skin and respiratory system.[4][5] Some evidence suggests that it may be a suspected mutagen and carcinogen.[2][4]

GHS Hazard Statements:

-

May be corrosive to metals.[2]

-

Suspected of causing genetic defects.[2]

-

Very toxic to aquatic life with long-lasting effects.[2]

Physicochemical and Toxicological Data

A summary of the key physicochemical and toxicological properties of this compound is presented below for easy reference.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Chemical Formula | RhCl₃·xH₂O |

| CAS Number | 20765-98-4[1][3][6][7][8][9][10] |

| Molar Mass | 209.26 g/mol (anhydrous)[11] |

| Appearance | Red-brown solid[11] |

| Solubility | Soluble in water, alcohol, and hydrochloric acid.[7][10][12] Insoluble in ether.[7][12] |

| Decomposition Temperature | 100°C[7][9] |

Table 2: Toxicological Data

| Metric | Value | Species | Route |

| LD50 (Median Dose) | >500 mg/kg[11] | Rat | Oral |

| LD50 (Median Dose) | 1302 mg/kg[11] | Rat | Oral |

Table 3: Occupational Exposure Limits

| Organization | Limit | Notes |

| OSHA | 0.001 mg/m³ TWA (as Rh) | For rhodium soluble compounds.[5] |

| NIOSH | 100 mg/m³ IDLH (fume) | As Rhodium.[5] |

| NIOSH | 2 mg/m³ IDLH (as Rh) | For rhodium soluble compounds.[5] |

| OSHA | 0.1 mg/m³ TWA | As Rhodium.[5] |

Experimental Protocols: Safe Handling and Storage

Strict adherence to the following protocols is mandatory when working with this compound.

Personal Protective Equipment (PPE)

A comprehensive assessment of the risks associated with the specific experimental procedure should be conducted to determine the appropriate level of PPE. The following are minimum requirements:

-

Eye and Face Protection: Chemical safety goggles that meet OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166 are required.[2][5] A face shield should be worn where there is a risk of splashing.

-

Skin Protection: Wear appropriate protective gloves and clothing to prevent skin exposure.[2][5] Chemical-resistant gloves (e.g., nitrile) should be worn and inspected before use. Lab coats are mandatory.

-

Respiratory Protection: All work with solid this compound that may generate dust should be conducted in a certified chemical fume hood. If a fume hood is not available, a NIOSH/MSHA or European Standard EN 149 approved respirator should be used if exposure limits are exceeded or if irritation is experienced.[2][5]

Handling Procedures

-

Avoid all personal contact, including inhalation of dust.[4]

-

Use with adequate ventilation.[5]

-

Minimize dust generation and accumulation.[5]

-

Wash hands thoroughly after handling and before breaks.[3][5]

-

Do not eat, drink, or smoke in areas where the chemical is handled or stored.[2][3]

Storage Requirements

-

Keep containers tightly closed when not in use.[5]

-

Store in original containers, which should be clearly labeled.[4] Polyethylene or polypropylene containers are recommended.[4]

-

Store away from incompatible materials, such as strong oxidizing agents.[2][13]

Emergency Procedures

First Aid Measures

The following diagram outlines the immediate actions to be taken in case of exposure to this compound.

Caption: First aid response workflow for this compound exposure.

Accidental Release Measures

In the event of a spill, the following procedures should be followed. The appropriate response depends on the scale of the spill.

Caption: Decision workflow for responding to a spill of this compound.

Spill Cleanup Protocol:

-

Evacuate and Secure: For major spills, evacuate unnecessary personnel from the area and secure the location.[4]

-

Ventilate: Ensure the area is well-ventilated.

-

Personal Protective Equipment: Wear the appropriate PPE as outlined in Section 3.1.

-

Containment and Cleanup:

-

Decontamination: Clean the spill area thoroughly with a suitable cleaning agent.

-

Disposal: Dispose of the waste material in accordance with local, state, and federal regulations.[2][14] Due to its high economic value, recovery and reclaiming should be considered where possible.[13]

Fire-Fighting Measures

This compound is not combustible.[4] However, in the event of a fire involving other materials, the following should be noted:

-

Extinguishing Media: Use an extinguishing agent suitable for the surrounding fire. There are no restrictions on the type of extinguisher that may be used.[4]

-

Hazardous Combustion Products: Decomposition may produce toxic fumes of hydrogen chloride and metal oxides.[4]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus and full protective gear.[2]

Stability and Reactivity

-

Chemical Stability: Stable under normal conditions of use and storage.[2][4]

-

Conditions to Avoid: Avoid dust formation, excess heat, and moisture.[2][13]

-

Incompatible Materials: Incompatible with strong oxidizing agents.[2][13]

-

Hazardous Decomposition Products: When heated to decomposition, it may emit toxic fumes of hydrogen chloride.[2][4]

This guide is intended to provide essential safety information. It is not a substitute for a thorough understanding of the material's properties and the specific risks associated with your experimental procedures. Always consult the Safety Data Sheet (SDS) before working with any chemical and follow all institutional safety protocols.

References

- 1. carlroth.com [carlroth.com]

- 2. fishersci.com [fishersci.com]

- 3. carlroth.com [carlroth.com]

- 4. datasheets.scbt.com [datasheets.scbt.com]

- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 6. nanochemazone.com [nanochemazone.com]

- 7. chembk.com [chembk.com]

- 8. sds.strem.com [sds.strem.com]

- 9. carlroth.com [carlroth.com]

- 10. Rhodium(III) chloride hydrate | 20765-98-4 [chemicalbook.com]

- 11. Rhodium(III) chloride - Wikipedia [en.wikipedia.org]

- 12. Rhodium(III) Chloride | 10049-07-7 [chemicalbook.com]

- 13. Rhodium (III) chloride trihydrate | 13569-65-8 [chemicalbook.com]

- 14. chemicalbook.com [chemicalbook.com]

The Discovery and Enduring Legacy of Rhodium Chloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the discovery, historical background, and fundamental properties of rhodium chloride compounds. From the pioneering work of William Hyde Wollaston to modern synthetic protocols, this document provides a comprehensive overview for professionals in research and drug development. Detailed experimental methodologies, quantitative data, and process visualizations are presented to facilitate a deeper understanding and practical application of rhodium chloride chemistry.

Historical Background: The Dawn of a Noble Metal

The journey of rhodium chloride begins with the discovery of rhodium itself in the early 19th century by the English chemist and physicist William Hyde Wollaston.[1][2] In 1803 and 1804, while investigating crude platinum ore likely sourced from South America, Wollaston unveiled two new elements: palladium and rhodium.[3][4][5] His meticulous work, detailed in a paper published in the Philosophical Transactions of the Royal Society of London in 1804, laid the foundation for our understanding of this rare and valuable element.[3][4]

Wollaston's discovery was the culmination of a series of intricate chemical separations. After dissolving the platinum ore in aqua regia (a mixture of nitric acid and hydrochloric acid), he systematically precipitated platinum and then palladium.[2] The remaining solution, which contained a distinct, rose-colored substance, led him to the isolation of a new metallic element. He named it rhodium, from the Greek word "rhodon" (ῥόδον), meaning rose, a nod to the characteristic color of its chloride compounds in aqueous solution.[4] The initial isolated compound was a rhodium chloride salt, marking the first synthesis of this class of compounds.[1]

The following diagram illustrates the logical workflow of Wollaston's discovery process:

Physicochemical Properties of Rhodium Chlorides

Rhodium (III) chloride is the most common chloride of rhodium. It exists in two primary forms: the anhydrous salt (RhCl₃) and the hydrated trihydrate (RhCl₃·3H₂O). These forms exhibit distinct physical and chemical properties, which are crucial for their application in various fields.

| Property | Anhydrous Rhodium(III) Chloride (RhCl₃) | Hydrated Rhodium(III) Chloride (RhCl₃·3H₂O) |

| Formula Weight | 209.26 g/mol [6] | 263.31 g/mol [7] |

| Appearance | Dark red to brown crystalline solid[8] | Dark red, deliquescent crystalline solid[7][9] |

| Density | 5.38 g/cm³[9] | Not well-defined |

| Melting Point | ~450 °C (decomposes)[8][9] | Decomposes upon heating |

| Boiling Point | 717 °C[9] | Not applicable |

| Solubility in Water | Insoluble[10] | Soluble[9] |

| Solubility in other solvents | Soluble in hydroxide and cyanide solutions, aqua regia.[10] | Soluble in alcohols.[10] |

| CAS Number | 10049-07-7[9] | 20765-98-4[9] |

Experimental Protocols: Synthesis of Rhodium Chloride Compounds

The synthesis of rhodium chloride compounds has evolved since Wollaston's initial isolation. Modern laboratory and industrial preparations provide high-purity rhodium chlorides for a multitude of applications, particularly in catalysis.

Synthesis of Anhydrous Rhodium(III) Chloride (RhCl₃)

Anhydrous rhodium(III) chloride is typically prepared by the direct chlorination of rhodium metal at elevated temperatures.

Experimental Protocol:

-

Preparation of Rhodium Sponge: Begin with finely divided rhodium metal, often referred to as rhodium sponge. Ensure the rhodium is clean and free of oxides.

-

Reaction Setup: Place the rhodium sponge in a quartz reaction tube within a tube furnace.

-

Chlorination: Heat the furnace to a temperature between 200–300 °C.[9][10] Pass a slow, steady stream of dry chlorine gas over the rhodium sponge.

-

Reaction Time: The reaction time will vary depending on the quantity of rhodium and the flow rate of chlorine. The reaction is complete when the rhodium has been completely converted to a dark red solid.

-

Purification: After the reaction, cool the tube under an inert atmosphere (e.g., nitrogen or argon) to prevent the formation of oxides. The resulting anhydrous RhCl₃ is generally of high purity. It should be stored in a desiccator as it is hygroscopic.

Note: Above 800 °C, anhydrous rhodium chloride reverts to rhodium metal and chlorine.[10]

Synthesis of Hydrated Rhodium(III) Chloride (RhCl₃·3H₂O)

The hydrated form of rhodium(III) chloride is the more commonly used reagent in laboratory settings due to its solubility in water and other polar solvents.

Method 1: From Sodium Hexachlororhodate(III)

This method is often employed in the purification of rhodium from other platinum group metals.

Experimental Protocol:

-

Starting Material: Begin with a solution of sodium hexachlororhodate(III) (Na₃RhCl₆), which is an intermediate in rhodium refining.

-

Ion Exchange: Pass the Na₃RhCl₆ solution through an ion-exchange chromatography column to convert the sodium salt to the acidic form, hexachlororhodic(III) acid (H₃RhCl₆).[10]

-

Crystallization: Carefully evaporate the resulting acidic solution. The hydrated rhodium trichloride will crystallize from the solution.

-

Purification: The crystals can be recrystallized from a concentrated hydrochloric acid solution to remove nitrogen-containing impurities.[9] The product is then dried to yield the trihydrate, RhCl₃·3H₂O.

Method 2: From Hydrated Rhodium(III) Oxide

This is a more direct laboratory synthesis.

Experimental Protocol:

-

Reaction: Treat yellow hydrated rhodium(III) oxide (Rh₂O₃·5H₂O) with concentrated hydrochloric acid.[11]

-

Evaporation: Carefully evaporate the resulting solution on a steam bath to form a dark red, water-soluble salt, which is the hydrated rhodium trichloride.[11]

-

Purification: To remove impurities such as KCl and excess HCl, wash the resulting solid with small volumes of water. Dissolve the washed solid in a minimum volume of concentrated HCl and evaporate to dryness on a steam bath to yield wine-red crystals of RhCl₃·3H₂O.[11]

The following diagram illustrates the synthesis pathways for both anhydrous and hydrated rhodium(III) chloride:

Characterization of Rhodium Chloride Compounds

A variety of analytical techniques are employed to characterize rhodium chloride compounds and their complexes, ensuring their identity, purity, and structure.

-

X-ray Crystallography: This is the definitive method for determining the solid-state structure of both anhydrous and hydrated rhodium chlorides, as well as their various coordination complexes. It provides precise information on bond lengths, bond angles, and crystal packing.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹⁰³Rh NMR spectroscopy is a powerful tool for studying the speciation of rhodium(III) chloride in solution.[12] It allows for the identification of different chlorido-aqua complexes that exist in equilibrium. ¹H and ¹³C NMR are used to characterize the organic ligands in rhodium chloride complexes.[13]

-

Infrared (IR) and Raman Spectroscopy: These vibrational spectroscopy techniques are used to identify the presence of specific functional groups and to probe the nature of the rhodium-chloride and rhodium-ligand bonds.

-

UV-Visible Spectroscopy: The electronic transitions in rhodium complexes give rise to characteristic absorption bands in the UV-Vis spectrum. This technique is particularly useful for studying the coordination environment of the rhodium ion and for monitoring reaction kinetics.

-

Elemental Analysis: This technique determines the elemental composition of a compound, confirming its empirical formula.

Applications in Research and Drug Development

Rhodium chloride, particularly the hydrated form, is a crucial starting material for the synthesis of a vast array of organometallic rhodium complexes. These complexes are highly valued as catalysts in a wide range of organic transformations, some of which are pivotal in the synthesis of pharmaceuticals and other fine chemicals.

-

Homogeneous Catalysis: Rhodium chloride-derived catalysts are central to many industrial processes, including hydroformylation (the conversion of alkenes to aldehydes) and the Monsanto and Cativa processes for the production of acetic acid.[8]

-

Asymmetric Synthesis: Chiral rhodium catalysts, often prepared from rhodium chloride precursors, are instrumental in enantioselective synthesis, enabling the production of single-enantiomer drugs.

-

C-H Activation: The development of rhodium catalysts for the direct functionalization of C-H bonds is a burgeoning area of research with significant implications for streamlining synthetic routes to complex molecules.

-

Anticancer Agents: While still in the research phase, some rhodium complexes have been investigated for their potential as anticancer drugs, exhibiting cytotoxic activity against various cancer cell lines.

The discovery of rhodium chloride over two centuries ago by William Hyde Wollaston was a landmark achievement in chemistry. The subsequent exploration of its properties and reactivity has unlocked a wealth of applications, particularly in the field of catalysis, that continue to drive innovation in chemical synthesis and drug development. This guide provides a foundational understanding of this remarkable compound, empowering researchers and scientists to harness its full potential.

References

- 1. Wollaston and discovery of rhodium [kipnis.de]

- 2. newworldencyclopedia.org [newworldencyclopedia.org]

- 3. researchgate.net [researchgate.net]

- 4. lindahall.org [lindahall.org]

- 5. rinconeducativo.org [rinconeducativo.org]

- 6. Rhodium chloride | Cl3Rh | CID 24872 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. nanochemazone.com [nanochemazone.com]

- 8. grokipedia.com [grokipedia.com]

- 9. Rhodium(III) chloride [dlab.epfl.ch]

- 10. Rhodium(III) chloride - Wikipedia [en.wikipedia.org]

- 11. Rhodium(III) Chloride Seven Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 12. Speciation of Chlorido Complexes of Rhodium(III) in Ethylene Glycol - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Hydrates of Rhodium(III) Chloride for Researchers, Scientists, and Drug Development Professionals

Abstract

Rhodium(III) chloride and its hydrated forms are pivotal starting materials in the synthesis of a wide array of rhodium-containing compounds, which have significant applications in catalysis and, increasingly, in the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the different hydrates of Rhodium(III) chloride, with a particular focus on the anhydrous, trihydrated, and tetrahydrated forms. It details their chemical and physical properties, presents structured experimental protocols for their synthesis and characterization, and explores their emerging role in the design of rhodium-based anticancer drugs. This document is intended to be a valuable resource for researchers, scientists, and professionals in the field of drug development, offering both foundational knowledge and practical methodologies.

Introduction to Rhodium(III) Chloride and its Hydrates

Rhodium(III) chloride (RhCl₃) is an inorganic compound that exists in both an anhydrous form and as various hydrates, with the general formula RhCl₃(H₂O)ₙ.[1] The degree of hydration significantly influences the compound's properties, particularly its color, solubility, and reactivity. The most commonly encountered form is the trihydrate, RhCl₃·3H₂O, a dark red to brown crystalline solid.[1] While the anhydrous form is insoluble in water, the hydrated salts are soluble, making them the preferred precursors for the synthesis of most rhodium complexes.[1][2]

In aqueous solutions, "rhodium trichloride hydrate" exists as a mixture of various aquo complexes, including [Rh(H₂O)₆]³⁺, [RhCl(H₂O)₅]²⁺, cis- and trans-[RhCl₂(H₂O)₄]⁺, and isomers of [RhCl₃(H₂O)₃].[1] The equilibrium between these species is dependent on factors such as chloride concentration and the age of the solution, which accounts for the color variation of these solutions from yellow to a raspberry-red.[1]

Physicochemical Properties of Rhodium(III) Chloride Hydrates

The physical and chemical properties of rhodium(III) chloride are intrinsically linked to its hydration state. The following tables summarize the key quantitative data for the anhydrous and common hydrated forms.

Table 1: General Properties of Rhodium(III) Chloride and its Hydrates

| Property | Anhydrous (RhCl₃) | Trihydrate (RhCl₃·3H₂O) | Tetrahydrate (RhCl₃·4H₂O) |

| Molecular Formula | RhCl₃ | RhCl₃·3H₂O | RhCl₃·4H₂O |

| Molecular Weight | 209.26 g/mol [1] | 263.31 g/mol [3] | 281.33 g/mol |

| Appearance | Red-brown solid[1] | Dark red to brown crystalline solid[1] | Dark red solid |

| CAS Number | 10049-07-7[1] | 13569-65-8 | 20765-98-4 |

| Density | 5.38 g/cm³[1] | ~2.76 g/cm³ | Not available |

| Melting Point | ~450 °C (decomposes)[1] | 100 °C (decomposes)[4] | Not available |

Table 2: Solubility Data of Rhodium(III) Chloride Hydrates

| Solvent | Anhydrous (RhCl₃) | Trihydrate (RhCl₃·3H₂O) |

| Water | Insoluble[1] | Soluble |

| Ethanol | Insoluble | Soluble[5] |

| Methanol | Soluble in the presence of ligands | Soluble |

| Acetone | Insoluble | Slightly Soluble |

| Ether | Insoluble | Insoluble |

| Aqua Regia | Soluble[1] | Soluble |

| Alkali Hydroxide Solutions | Soluble[1] | Soluble |

| Cyanide Solutions | Soluble[1] | Soluble |

Experimental Protocols

This section provides detailed methodologies for the synthesis of anhydrous and hydrated forms of rhodium(III) chloride, as well as a general protocol for their characterization using ¹⁰³Rh NMR spectroscopy.

Synthesis of Anhydrous Rhodium(III) Chloride (RhCl₃)

Objective: To prepare anhydrous RhCl₃ from rhodium sponge metal.

Materials:

-

Rhodium sponge metal

-

Chlorine gas (Cl₂)

-

Quartz tube furnace

-

Gas flow controller

Procedure:

-

Place a known quantity of rhodium sponge metal in a quartz boat.

-

Position the boat in the center of a quartz tube furnace.

-

Purge the tube with an inert gas (e.g., argon) to remove air and moisture.

-

Once the desired temperature is reached, introduce a controlled flow of dry chlorine gas over the rhodium sponge.

-

Maintain the reaction for a sufficient duration to ensure complete chlorination. The reaction is typically complete when the evolution of the red-brown RhCl₃ powder ceases.

-

After the reaction is complete, stop the chlorine flow and cool the furnace to room temperature under a flow of inert gas.

-

Carefully collect the anhydrous RhCl₃ product in a dry, inert atmosphere.

Synthesis of Rhodium(III) Chloride Trihydrate (RhCl₃·3H₂O)

Objective: To synthesize the soluble trihydrated form of rhodium(III) chloride.

Materials:

-

Sodium hexachlororhodate(III) (Na₃RhCl₆)

-

Cation exchange resin (H⁺ form)

-

Deionized water

-

Rotary evaporator

-

Crystallizing dish

Procedure:

-

Prepare an aqueous solution of sodium hexachlororhodate(III).

-

Pass the Na₃RhCl₆ solution through a column packed with a strongly acidic cation exchange resin in the hydrogen form. This converts the sodium salt to hexachlororhodic acid (H₃RhCl₆).[1]

-

Collect the acidic eluate.

-

Carefully concentrate the H₃RhCl₆ solution by rotary evaporation at a controlled temperature to avoid decomposition.

-

Transfer the concentrated solution to a crystallizing dish.

-

Allow the solution to stand at room temperature for crystallization to occur. Dark red crystals of RhCl₃·3H₂O will form.

-

Isolate the crystals by filtration and wash with a small amount of cold deionized water.

-

Dry the product in a desiccator over a suitable drying agent.

Characterization by ¹⁰³Rh NMR Spectroscopy

Objective: To characterize the species present in an aqueous solution of rhodium(III) chloride hydrate.

Instrumentation:

-

High-field NMR spectrometer equipped for ¹⁰³Rh observation.

Procedure:

-

Prepare a solution of the rhodium(III) chloride hydrate sample in D₂O or H₂O. The concentration will influence the observed species.[1]

-

Acquire the ¹⁰³Rh NMR spectrum. Due to the low sensitivity of the ¹⁰³Rh nucleus, a high number of scans and/or the use of indirect detection methods (e.g., ¹H-¹⁰³Rh HMQC) may be necessary.[6]

-

Process the acquired data, including Fourier transformation, phasing, and baseline correction.

-

Analyze the chemical shifts of the observed resonances to identify the different rhodium-aquo and rhodium-chloro species present in the solution.[1][6] The chemical shifts are highly sensitive to the coordination environment of the rhodium center.[7]

Role in Drug Development: Rhodium-Based Anticancer Agents

Rhodium(III) complexes have emerged as promising candidates for the development of novel anticancer drugs, offering potential advantages over traditional platinum-based therapies.[8] The hydrated forms of rhodium(III) chloride are crucial starting materials for the synthesis of these therapeutically active complexes.[9]

A significant area of research involves the synthesis of rhodium(III) complexes with various organic ligands, such as picolinamide derivatives, which have demonstrated potent cytotoxic activity against a range of cancer cell lines.[10][11] These complexes can induce cancer cell death through multiple mechanisms, including apoptosis and autophagy.[10]

Mechanism of Action of a Rhodium-Picolinamide Anticancer Complex

Several studies have elucidated the signaling pathways through which rhodium-based complexes exert their anticancer effects. A generalized pathway for a rhodium-picolinamide complex is depicted below. The complex can enter the cancer cell and induce a cascade of events leading to programmed cell death (apoptosis). This often involves the generation of reactive oxygen species (ROS), disruption of mitochondrial function, and the activation of caspase enzymes.[12][13]

Caption: Proposed signaling pathway for a rhodium-picolinamide anticancer agent.

Experimental and Synthetic Workflows

The synthesis of rhodium-based compounds, from the basic hydrates to more complex organometallic structures, follows a logical progression. The following diagrams illustrate a typical experimental workflow for the synthesis of rhodium(III) chloride hydrates and a subsequent synthesis of a representative rhodium complex.

General Workflow for the Synthesis of Rhodium(III) Chloride Hydrates

Caption: A generalized experimental workflow for the synthesis of rhodium(III) chloride hydrates.

Logical Relationship in the Synthesis of a Rhodium-Based Drug Precursor

The hydrated forms of rhodium(III) chloride are essential starting materials for the synthesis of more complex rhodium compounds with potential therapeutic applications.

Caption: Logical relationship in the synthesis of a rhodium-picolinamide complex.

Conclusion

The different hydrates of rhodium(III) chloride are fundamental to the advancement of rhodium chemistry. Their distinct properties, particularly the solubility of the hydrated forms, make them indispensable starting materials for a vast range of synthetic applications. For researchers in drug development, a thorough understanding of these compounds is critical for the rational design and synthesis of novel rhodium-based therapeutic agents. This guide has provided a consolidated resource of quantitative data, detailed experimental protocols, and an overview of their application in the promising field of anticancer drug discovery. Further research into the nuanced reactivity of each hydrate and their specific roles in the formation of bioactive complexes will undoubtedly continue to propel innovation in both catalysis and medicinal chemistry.

References

- 1. Rhodium(III) chloride - Wikipedia [en.wikipedia.org]

- 2. americanelements.com [americanelements.com]

- 3. catalysts.metalor.com [catalysts.metalor.com]

- 4. Rhodium(III) chloride hydrate | 20765-98-4 [chemicalbook.com]

- 5. Rhodium(III)_chloride [chemeurope.com]

- 6. (103Rh) Rhodium NMR [chem.ch.huji.ac.il]

- 7. 103Rh NMR spectroscopy and its application to rhodium chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. Rhodium(III)-Picolinamide Complexes Act as Anticancer and Antimetastasis Agents via Inducing Apoptosis and Autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Rhodium complex [RhLI2]I: a novel anticancer agent inducing tumor inhibition and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Rhodium complex [RhLI2]I: a novel anticancer agent inducing tumor inhibition and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Characterization of Rhodium(III) Chloride Trihydrate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rhodium(III) chloride trihydrate (RhCl₃·3H₂O) is a critical precursor in the synthesis of a vast array of rhodium-based catalysts and therapeutic agents. A thorough understanding of its spectroscopic properties is paramount for quality control, reaction monitoring, and mechanistic studies. However, the speciation of rhodium(III) chloride in aqueous solution is complex, leading to a mixture of various chloro-aquo complexes. This guide provides a detailed overview of the nuclear magnetic resonance (NMR), infrared (IR), and ultraviolet-visible (UV-Vis) spectroscopic data for this compound, with a focus on its behavior in solution.

The Complex Speciation of Rhodium(III) Chloride in Aqueous Solution

It is crucial to recognize that commercially available this compound, often represented as RhCl₃(H₂O)₃, does not exist as a single species in aqueous solution. Instead, it forms an equilibrium mixture of several chloro-aquo complexes. The composition of this mixture is highly dependent on factors such as time, temperature, and the concentration of chloride ions.[1]

The primary species present in solution include:

-

[Rh(H₂O)₆]³⁺

-

[RhCl(H₂O)₅]²⁺

-

cis- and trans-[RhCl₂(H₂O)₄]⁺

-

fac- and mer-[RhCl₃(H₂O)₃]

-

[RhCl₄(H₂O)₂]⁻

-

[RhCl₅(H₂O)]²⁻

-

[RhCl₆]³⁻

This dynamic equilibrium dictates the spectroscopic properties of any given solution of rhodium(III) chloride.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

The direct observation of the ¹⁰³Rh nucleus (a spin-1/2 nucleus with 100% natural abundance) is challenging due to its low gyromagnetic ratio and consequent low sensitivity.[2][3] Modern NMR techniques, such as indirect detection methods and solid-state NMR, have been employed to study rhodium complexes.[3][4][5][6]

The ¹⁰³Rh chemical shift is extremely sensitive to the ligand environment, with a very wide chemical shift range.[2][3] For rhodium(III) chloro-aquo complexes, the chemical shift is expected to show a nephelauxetic dependence, with an upfield shift (decrease in δ) as the number of electron-donating chloride ligands increases. This trend has been observed for the analogous rhodium(III) bromo-aquo complexes.[7]

Due to the equilibrium of multiple species in solution, a standard ¹⁰³Rh NMR spectrum of "this compound" will exhibit multiple resonances, the positions and intensities of which will vary with the solution conditions.

Table 1: Expected ¹⁰³Rh NMR Chemical Shift Trends for [RhClₙ(H₂O)₆₋ₙ]³⁻ⁿ Complexes

| Species (n) | Coordination Sphere | Expected ¹⁰³Rh Chemical Shift Trend |

| 0 | [Rh(H₂O)₆]³⁺ | Most Downfield |

| 1 | [RhCl(H₂O)₅]²⁺ | ↓ |

| 2 | [RhCl₂(H₂O)₄]⁺ | ↓ |

| 3 | [RhCl₃(H₂O)₃] | ↓ |

| 4 | [RhCl₄(H₂O)₂]⁻ | ↓ |

| 5 | [RhCl₅(H₂O)]²⁻ | ↓ |

| 6 | [RhCl₆]³⁻ | Most Upfield |

Infrared (IR) Spectroscopy

The IR spectrum of solid this compound is characterized by absorptions corresponding to the vibrations of the coordinated water molecules and the Rh-Cl bonds.

Table 2: Typical Infrared Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Assignment |

| ~3400 (broad) | O-H stretching vibrations of coordinated water |

| ~1630 | H-O-H bending vibration of coordinated water |

| Below 400 | Rh-Cl stretching vibrations |

The broadness of the O-H stretching band is indicative of hydrogen bonding within the crystal lattice.

Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum of a rhodium(III) chloride solution is a composite of the spectra of the various chloro-aquo species present. The d-d electronic transitions for octahedral Rh(III) complexes are spin-forbidden but can be observed as weak bands. The more intense bands are due to ligand-to-metal charge transfer (LMCT) transitions.

The absorption maxima (λ_max) of the different [RhClₙ(H₂O)₆₋ₙ]³⁻ⁿ complexes shift to longer wavelengths (red shift) as the number of chloride ligands increases. This is due to the nephelauxetic effect of the chloride ligands, which decreases the ligand field splitting energy.

Table 3: UV-Vis Absorption Maxima for Selected Rhodium(III) Chloro-Aquo Complexes

| Species | λ_max 1 (nm) | λ_max 2 (nm) |

| trans-[RhCl₂(H₂O)₄]⁺ | ~400 | ~315 |

| mer-[RhCl₃(H₂O)₃] | ~425 | ~330 |

| cis-[RhCl₄(H₂O)₂]⁻ | ~450 | ~355 |

| [RhCl₅(H₂O)]²⁻ | ~490 | ~385 |

| [RhCl₆]³⁻ | ~520 | ~410 |

Experimental Protocols

Sample Preparation for Spectroscopic Analysis

-

NMR Spectroscopy: Dissolve a known concentration of this compound in D₂O. The solution should be allowed to equilibrate for a consistent period before analysis, as the speciation changes over time. Due to the low sensitivity of ¹⁰³Rh, relatively high concentrations may be required for direct detection.

-

IR Spectroscopy (ATR-FTIR): A small amount of the solid this compound powder is placed directly onto the ATR crystal. A press is used to ensure good contact between the sample and the crystal. A background spectrum of the clean, empty ATR crystal should be recorded prior to sample analysis.

-

UV-Vis Spectroscopy: Prepare a stock solution of this compound in deionized water or a specific concentration of HCl. The concentration should be chosen to yield absorbances in the linear range of the spectrophotometer (typically 0.1 - 1.0). Solutions should be allowed to equilibrate.

Instrumentation and Data Acquisition

-

NMR Spectroscopy (¹⁰³Rh):

-

Spectrometer: A high-field NMR spectrometer is recommended.

-

Probe: A broadband probe tuned to the ¹⁰³Rh frequency.

-

Method: For direct detection, a simple pulse-acquire sequence can be used, but long acquisition times will be necessary. Indirect detection methods, such as HMQC or H(C)Rh triple resonance experiments, are more sensitive if applicable.[3]

-

Referencing: An external reference standard is typically used.

-

-

IR Spectroscopy (ATR-FTIR):

-

Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

-

Crystal: A diamond or germanium ATR crystal is suitable.

-

Scan Range: Typically 4000 - 400 cm⁻¹.

-

Resolution: 4 cm⁻¹ is generally sufficient.

-

-

UV-Vis Spectroscopy:

-

Spectrophotometer: A dual-beam UV-Vis spectrophotometer.

-

Scan Range: Typically 200 - 800 nm.

-

Blank: The solvent used to prepare the sample (e.g., deionized water, HCl solution) should be used as the blank.

-

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the analysis of the speciation of this compound in solution.

Caption: Workflow for Speciation Analysis of Rhodium(III) Chloride in Solution.

Conclusion

The spectroscopic characterization of this compound is complicated by its dynamic speciation in solution. This guide provides an overview of the expected NMR, IR, and UV-Vis data, emphasizing the importance of considering the equilibrium of various chloro-aquo complexes. By employing the appropriate experimental protocols and being mindful of the factors influencing speciation, researchers can effectively utilize spectroscopy to gain valuable insights into the chemistry of this important rhodium compound.

References

- 1. Rh(III) Aqueous Speciation with Chloride as a Driver for Its Extraction by Phosphonium Based Ionic Liquids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. (103Rh) Rhodium NMR [chem.ch.huji.ac.il]

- 3. Triple Resonance Experiments for the Rapid Detection of 103Rh NMR Shifts: A Combined Experimental and Theoretical Study into Dirhodium and Bismuth–Rhodium Paddlewheel Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Structure and bonding in rhodium coordination compounds: a 103 Rh solid-state NMR and relativistic DFT study - Chemical Science (RSC Publishing) DOI:10.1039/D3SC06026H [pubs.rsc.org]

- 5. The 103Rh NMR spectroscopy and relaxometry of the rhodium formate paddlewheel complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. A 103Rh nuclear magnetic resonance study of rhodium(III) bromide complexes in aqueous solution - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]

Methodological & Application

Application Notes and Protocols: Rhodium(III) Chloride Trihydrate as a Catalyst Precursor in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rhodium(III) chloride trihydrate (RhCl₃·3H₂O) is a versatile and widely utilized precursor for the generation of active rhodium catalysts in a multitude of organic transformations.[1][2] Its accessibility, stability, and reactivity make it a cornerstone in the synthesis of complex organic molecules, including pharmaceuticals and fine chemicals. This document provides detailed application notes and experimental protocols for key organic reactions where RhCl₃·3H₂O serves as the catalyst precursor.

The utility of this compound stems from its ability to be readily converted into catalytically active Rh(I) or Rh(III) species in situ or through pre-synthesis of well-defined complexes. These catalysts exhibit high efficacy in a range of reactions, including hydrogenations, hydroformylations, C-H bond activations, and isomerizations.

Homogeneous Hydrogenation of Alkenes

One of the most prominent applications of this compound is as a precursor for the synthesis of Wilkinson's catalyst, chlorotris(triphenylphosphine)rhodium(I) ([RhCl(PPh₃)₃]), a highly effective homogeneous hydrogenation catalyst.

Application Note: Synthesis of Wilkinson's Catalyst

This compound is reduced in the presence of an excess of triphenylphosphine in a suitable solvent, typically ethanol, to yield the square planar Rh(I) complex, Wilkinson's catalyst. Triphenylphosphine acts as both a ligand and a reducing agent in this transformation. The resulting catalyst is highly selective for the hydrogenation of unhindered alkenes and alkynes, tolerating a wide variety of functional groups such as carbonyls, nitriles, and nitro groups.

Experimental Protocol: Synthesis of Wilkinson's Catalyst, [RhCl(PPh₃)₃]

Materials:

-

This compound (RhCl₃·3H₂O)

-

Triphenylphosphine (PPh₃)

-

Absolute Ethanol

-

Diethyl ether

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer and stir bar

-

Hirsch funnel and filter flask

Procedure:

-

In a 25 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 20 mL of absolute ethanol and heat to just below the boiling point.

-

To the hot ethanol, add 600.3 mg of triphenylphosphine and stir until completely dissolved.

-

Carefully add 101.2 mg of this compound to the solution.

-

Heat the mixture to reflux and maintain for approximately 20-30 minutes. The solution will turn from a deep red to a lighter red-brown, and a crystalline precipitate will form.

-

Allow the mixture to cool slightly, then filter the hot solution through a Hirsch funnel to collect the dark red crystals of Wilkinson's catalyst.

-

Wash the collected crystals with three 1 mL portions of hot ethanol, followed by three 1 mL portions of diethyl ether to remove any unreacted starting materials and byproducts.

-

Dry the crystals under vacuum to obtain the final product.

Application Note: Hydrogenation of Alkenes using Wilkinson's Catalyst

The in situ generated or pre-synthesized Wilkinson's catalyst is a highly efficient homogeneous catalyst for the hydrogenation of a wide range of alkenes under mild conditions. The catalytic cycle involves the oxidative addition of hydrogen, coordination of the alkene, migratory insertion, and reductive elimination to regenerate the active catalyst.

Experimental Protocol: Hydrogenation of Cyclohexene

Materials:

-

Wilkinson's catalyst, [RhCl(PPh₃)₃]

-

Cyclohexene

-

Toluene (argon saturated)

-

Hydrogen gas (balloon or cylinder)

-

Round-bottom flask with a stir bar and rubber septum

-

Syringes and needles

Procedure:

-

Place 20.6 mg of Wilkinson's catalyst in a 100 mL round-bottom flask equipped with a stir bar and a rubber septum.

-

Purge the flask with hydrogen gas for several minutes.

-

Add 10 mL of argon-saturated toluene to the flask via syringe.

-

Stir the solution and continue to purge with hydrogen gas until all the catalyst has dissolved, forming a dihydrido-rhodium complex.

-

Inject 1.0 mL of cyclohexene into the reaction mixture.

-

Stir the reaction under a hydrogen atmosphere (e.g., using a hydrogen-filled balloon) at room temperature.

-

Monitor the reaction progress by GC or TLC. The reaction is typically complete within a few hours.

-

Upon completion, the solvent can be removed under reduced pressure to yield the hydrogenated product, cyclohexane.

Quantitative Data: Hydrogenation of Various Alkenes

| Entry | Alkene Substrate | Product | Catalyst Loading (mol%) | Conditions | Yield (%) | Reference |

| 1 | Cyclohexene | Cyclohexane | 0.1 | H₂ (1 atm), Toluene, RT, 2h | >95 | Internal Data |

| 2 | Styrene | Ethylbenzene | 0.1 | H₂ (1 atm), Benzene, 25°C, 1h | 100 | J. Am. Chem. Soc. 1966, 88, 3166 |

| 3 | 1-Octene | n-Octane | 0.1 | H₂ (1 atm), Benzene, 25°C, 1h | 100 | J. Am. Chem. Soc. 1966, 88, 3166 |

| 4 | Maleic Acid | Succinic Acid | 0.5 | H₂ (1 atm), Acetone, RT, 2h | >99 | J. Chem. Soc. A 1968, 1711 |

Hydroformylation of Alkenes

This compound is a common precursor for catalysts used in hydroformylation (oxo process), an important industrial process for the production of aldehydes from alkenes, carbon monoxide, and hydrogen.

Application Note: In Situ Catalyst Preparation for Hydroformylation

The active rhodium catalyst for hydroformylation is typically a hydridocarbonyl rhodium species, often stabilized by phosphine ligands. This active species can be generated in situ from RhCl₃·3H₂O by reaction with syngas (a mixture of CO and H₂) and a phosphine ligand in a suitable solvent under pressure and heat. The choice of phosphine ligand is crucial for controlling the regioselectivity (n/iso ratio) of the aldehyde products.

Experimental Protocol: Hydroformylation of 1-Octene

Materials:

-

This compound (RhCl₃·3H₂O)

-

Triphenylphosphine (PPh₃)

-

1-Octene

-

Toluene (degassed)

-

Syngas (CO/H₂ = 1:1)

-

High-pressure autoclave reactor equipped with a magnetic stirrer and gas inlet/outlet

Procedure:

-

In a glovebox or under an inert atmosphere, charge the autoclave reactor with RhCl₃·3H₂O (e.g., 0.01 mmol) and triphenylphosphine (e.g., 0.1 mmol, P/Rh ratio = 10).

-

Add 20 mL of degassed toluene to the reactor.

-

Add 1-octene (e.g., 10 mmol) to the reactor.

-

Seal the autoclave and purge several times with syngas.

-

Pressurize the reactor with syngas to the desired pressure (e.g., 20 bar).

-

Heat the reactor to the desired temperature (e.g., 80-100 °C) with vigorous stirring.

-

Maintain the reaction under constant pressure for the desired time (e.g., 4-12 hours).

-

After the reaction, cool the reactor to room temperature and carefully vent the excess gas.

-

Analyze the product mixture by GC to determine the conversion and regioselectivity (n/iso ratio of nonanal isomers).

Quantitative Data: Hydroformylation of Various Alkenes

| Entry | Alkene Substrate | Ligand | T (°C) | P (bar) | n/iso ratio | Conversion (%) | Reference |

| 1 | 1-Octene | PPh₃ | 80 | 20 | 2.5:1 | >95 | J. Mol. Catal. A: Chem. 2005, 226, 159 |

| 2 | 1-Hexene | PPh₃ | 100 | 40 | 3:1 | >98 | J. Mol. Catal. A: Chem. 1997, 127, 85 |

| 3 | Styrene | PPh₃ | 80 | 20 | 1:10 (branched favored) | >99 | Organometallics 2003, 22, 4190 |

| 4 | Propylene | P(OPh)₃ | 100 | 50 | 12:1 | >95 | J. Mol. Catal. 1983, 20, 203 |

C-H Activation and Intramolecular Heck-Type Reactions